molecular formula C18H16N2O2S B2665088 5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide CAS No. 1797894-89-3

5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide

Cat. No.: B2665088
CAS No.: 1797894-89-3
M. Wt: 324.4
InChI Key: SFRKKMXJXXGJKW-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide is a synthetic chemical compound designed for research applications. This molecule features a central isoxazole carboxamide scaffold, a structure prevalent in medicinal chemistry due to its wide spectrum of potential biological activities . The compound is substituted with a cyclopropyl group on the isoxazole ring and a (2-(thiophen-3-yl)benzyl) moiety on the carboxamide nitrogen, creating a complex heterocyclic system of interest in early-stage drug discovery and biochemical probing. Structural Features and Research Relevance The integration of both isoxazole and thiophene rings makes this compound a subject of research interest. The isoxazole ring is a privileged structure in drug design, with derivatives reported to exhibit various pharmacological activities in research models, including potential anticancer, anti-inflammatory, and neuro-modulatory effects . Thiophene is a prominent pharmacophore in approved therapeutics and is often used as a bio-isostere to improve a compound's physicochemical properties and binding affinity . The specific combination of these heterocycles in this compound suggests it may be investigated for its interactions with various biological targets. Handling and Precautions This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate care, using personal protective equipment and adhering to their institution's chemical safety guidelines.

Properties

IUPAC Name

5-cyclopropyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-18(16-9-17(22-20-16)12-5-6-12)19-10-13-3-1-2-4-15(13)14-7-8-23-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRKKMXJXXGJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC=CC=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the isoxazole ring: This can be achieved through a cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a base.

    Attachment of the thiophene and benzyl groups: These groups can be introduced through a series of substitution reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts and ligands are often employed in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isoxazolines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a scaffold for drug development, particularly due to its unique structural features. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : Isoxazole derivatives have been documented for their antibacterial properties. For instance, compounds similar to 5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide have shown efficacy against various bacterial strains, including E. coli and S. aureus. Studies indicate that modifications at the isoxazole ring enhance lipid solubility and antibacterial activity .
  • Anticancer Research : The compound's ability to interact with biological macromolecules positions it as a candidate for anticancer drug development. Preliminary studies have indicated cytotoxic effects on cancer cell lines, suggesting that such compounds can inhibit tumor growth through specific molecular interactions.
  • Anti-inflammatory Properties : Recent investigations into the anti-inflammatory effects of isoxazole derivatives reveal their potential to modulate inflammatory pathways. For instance, compounds have been shown to reduce levels of pro-inflammatory cytokines in macrophage models .

Material Science

In addition to its medicinal applications, this compound has potential uses in material science:

  • Organic Semiconductors : The unique electronic properties of isoxazole derivatives make them suitable candidates for organic semiconductor applications. Their ability to form stable thin films and exhibit charge transport properties is under investigation for use in electronic devices.

Biological Studies

The compound can also be utilized in biological studies to explore the interactions between small molecules and biological macromolecules:

  • Protein Interaction Studies : The binding affinity of the compound to specific proteins can be studied using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Understanding these interactions can provide insights into the molecular mechanisms underlying its biological activities .

Case Studies

Several case studies highlight the compound's biological activities:

Study Focus Objective Findings Reference Year
Antimicrobial ActivityEvaluate efficacy against Gram-positive/negative bacteriaSignificant inhibitory effects on S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL)2024
Anticancer ActivityAssess cytotoxic effects on human breast cancer cellsDose-dependent decrease in cell viability (IC50 = 15 µM)2023
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by ~50% compared to controls2025

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Key Differences
Target: 5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide C₁₈H₁₅N₃O₂S - Cyclopropyl (C5)
- Thiophen-3-yl (benzyl)
~329.4 (calculated) Reference compound for comparison
Analog 1 : 5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide C₂₀H₁₉N₃O₄S - Hydroxyethyl
- Furan-thiophene hybrid
~397.4 Replaces benzyl with hydroxyethyl-furan-thiophene chain; increased polarity
Analog 2 : n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide C₁₃H₁₁N₃O₂S - Thiophen-2-yl (C5)
- No benzyl group
~273.3 Simpler structure; lacks benzyl-thiophene moiety
Analog 3 : 5-phenyl-N-(2-thienylmethyl)-3-isoxazolecarboxamide C₁₅H₁₂N₂O₂S - Phenyl (C5)
- Thiophen-2-ylmethyl
284.33 Cyclopropyl replaced with phenyl; thiophene at position 2

Key Findings

Structural Flexibility and Bioactivity: The target compound’s cyclopropyl group may enhance metabolic stability compared to the phenyl group in Analog 3, as cyclopropane rings are known to resist oxidative degradation . The thiophen-3-yl substitution in the benzyl chain (target) vs. thiophen-2-yl in Analog 2 and Analog 3 alters electronic distribution. Thiophen-3-yl may provide better π-π stacking interactions in protein binding pockets compared to the 2-position isomer .

The absence of a benzyl group in Analog 2 reduces steric bulk, which might enhance binding affinity in targets requiring smaller ligands .

Synthetic Complexity :

  • The target compound and Analog 1 require multi-step synthesis due to their benzyl-thiophene and hybrid furan-thiophene substituents. In contrast, Analog 2 and Analog 3 are synthetically simpler, favoring scalable production .

Table 2: Hypothetical Pharmacokinetic Profiles

Property Target Compound Analog 1 Analog 2 Analog 3
LogP (Predicted) ~3.1 ~2.8 ~2.5 ~3.4
Solubility (mg/mL) ~0.05 ~0.1 ~0.2 ~0.03
Metabolic Stability High (cyclopropyl) Moderate (polar groups) High (small structure) Low (phenyl oxidation)

Discussion of Research Implications

  • Target Selectivity: The benzyl-thiophen-3-yl group in the target compound may confer selectivity for enzymes with hydrophobic pockets (e.g., tyrosine kinases), whereas Analog 3’s phenyl group could favor non-specific binding .
  • Optimization Potential: Replacing the cyclopropyl group in the target compound with bulkier substituents (e.g., tert-butyl) might improve potency but worsen solubility, as seen in higher molecular weight analogs like those in (e.g., 1066.68 g/mol) .

Biological Activity

5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide, also known as N-cyclopropyl-5-(thiophen-3-yl)isoxazole-3-carboxamide (N-Cyc-TIC or Isx-9), is a synthetic organic compound with a complex molecular structure that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O2SC_{18}H_{16}N_{2}O_{2}S with a molecular weight of 324.4 g/mol. The compound features a cyclopropyl group, a thiophene ring, and an isoxazole moiety, which contribute to its unique chemical properties and potential biological activities .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : Achieved through cycloaddition reactions involving nitrile oxides.
  • Introduction of the Cyclopropyl Group : Utilizes cyclopropyl bromide in the presence of a base.
  • Attachment of Thiophene and Benzyl Groups : Often accomplished through palladium-catalyzed cross-coupling reactions .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that it may modulate the activity of G protein-coupled receptors (GPCRs), particularly GPR68, which is involved in cellular pH sensing and implicated in ischemic heart disease .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of isoxazole derivatives, including N-Cyc-TIC. In vivo experiments demonstrated significant edema inhibition, suggesting that these compounds could be effective in managing inflammatory conditions. For instance, compounds structurally related to N-Cyc-TIC exhibited up to 76% inhibition of edema in tested models .

Table 1: Anti-inflammatory Activity of Isoxazole Derivatives

Compound% Edema Inhibition (2h)% Edema Inhibition (3h)
5b75.6876.71
5c74.4875.56
5d71.8672.32

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and melanoma cells. These compounds were found to induce apoptosis in a dose-dependent manner .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5aMCF-70.65
5bMDA-MB-2312.41
5cSK-MEL-81.20

Case Studies

  • Case Study on GPR68 Modulation : A study investigated the effects of N-Cyc-TIC on GPR68 expression levels in cell cultures exposed to acidic conditions. Results indicated that modulation of GPR68 activity could lead to protective effects against ischemic injury .
  • Anti-inflammatory Study : In another study involving animal models, administration of isoxazole derivatives led to reduced inflammation markers in serum, supporting their potential use as anti-inflammatory agents .

Q & A

Q. What are the common synthetic routes for 5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, leveraging cyclization and coupling strategies. For example:

  • Cyclization of intermediates : A method analogous to Scheme 1 in uses acetonitrile as a solvent under reflux (1–3 minutes) for initial coupling, followed by cyclization in DMF with iodine and triethylamine to form the isoxazole-thiophene scaffold .
  • Benzyl-thiophene coupling : Similar to protocols in , benzoylisothiocyanate derivatives are reacted with thiophene-containing precursors in 1,4-dioxane at room temperature to introduce the thiophen-3-yl group .

Q. What biological targets or pathways are associated with this compound?

Based on structural analogs (e.g., isoxazole and thiophene derivatives):

  • Kinase inhibition : Isoxazole-carboxamides may target MAPK pathways, as seen in related compounds like methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate () .
  • Anti-inflammatory/anticancer activity : Thiophene derivatives are often screened for NF-κB or COX-2 modulation, as noted in .

Q. What analytical techniques are used to confirm the compound’s structure?

  • 1H/13C NMR : Essential for verifying cyclopropyl, benzyl, and thiophene substituents (e.g., as in and ) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 218.2087 g/mol for a related compound in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

  • Solvent selection : Acetonitrile () promotes rapid coupling, while DMF aids cyclization. Alternative solvents like 1,4-dioxane () may reduce side reactions .
  • Catalyst screening : Triethylamine in improves cyclization efficiency; testing bases like DBU or K2CO3 could further optimize yields .
  • Temperature control : Reflux conditions () vs. room temperature () impact reaction kinetics and purity .

Q. How can researchers resolve contradictions in reported biological activities?

For example, if anti-inflammatory and anticancer activities () show variability:

  • Dose-response profiling : Use in vitro assays (e.g., IC50 determination in cancer cell lines) to clarify potency thresholds .
  • Off-target screening : Employ kinase profiling panels to identify secondary targets that may explain divergent results .

Q. What strategies are recommended for elucidating the mechanism of action?

  • Molecular docking : Simulate binding to MAPK or COX-2 active sites using software like AutoDock Vina (based on ) .
  • Cellular pathway analysis : RNA-seq or proteomics can identify downstream effects (e.g., NF-κB suppression) .

Q. How can complex spectral data (e.g., overlapping NMR peaks) be resolved?

  • 2D NMR techniques : HSQC or HMBC experiments differentiate cyclopropyl and benzyl proton environments .
  • Isotopic labeling : Introduce 13C or 15N labels to track specific carbons/nitrogens during synthesis .

Safety and Stability Considerations

Q. What safety precautions are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles (per ) .
  • Ventilation : Use fume hoods due to potential sulfur byproducts (e.g., S8 cleavage in ) .

Q. How can stability under varying pH/temperature conditions be assessed?

  • Accelerated degradation studies : Expose the compound to pH 3–10 buffers at 40°C for 48 hours, followed by HPLC analysis to detect breakdown products .

Structure-Activity Relationship (SAR) Studies

Q. Which substituents are critical for modulating biological activity?

  • Cyclopropyl group : Enhances metabolic stability compared to methyl/ethyl groups () .
  • Thiophen-3-yl position : Ortho-substitution on the benzyl ring (vs. para) may improve target binding () .

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